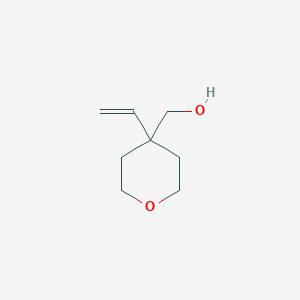![molecular formula C19H17N3O3 B2784505 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide CAS No. 882079-28-9](/img/structure/B2784505.png)
2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide
Übersicht
Beschreibung
2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide is an organic compound with the molecular formula C19H17N3O3 and a molecular weight of 335.366 g/mol . This compound is known for its unique structure, which includes a naphthylmethyl group and a nitrophenyl group connected through an acetamide linkage. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide typically involves the reaction of 1-naphthylmethylamine with 2-nitrophenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthylmethyl group enhances the compound’s ability to interact with hydrophobic regions of target molecules, contributing to its overall activity .
Vergleich Mit ähnlichen Verbindungen
2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide can be compared with similar compounds such as:
2-[(1-naphthylmethyl)amino]-N-(4-nitrophenyl)acetamide: This compound has a similar structure but with the nitro group positioned at the para position on the phenyl ring, which may result in different chemical and biological properties.
2-[(1-naphthylmethyl)amino]-N-(2-chlorophenyl)acetamide:
2-[(1-naphthylmethyl)amino]-N-(2-methylphenyl)acetamide: The methyl group provides different steric and electronic effects compared to the nitro group, leading to variations in the compound’s behavior.
Eigenschaften
IUPAC Name |
2-(naphthalen-1-ylmethylamino)-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19(21-17-10-3-4-11-18(17)22(24)25)13-20-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,20H,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWKAHSNBYHOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330095 | |
| Record name | 2-(naphthalen-1-ylmethylamino)-N-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820136 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
882079-28-9 | |
| Record name | 2-(naphthalen-1-ylmethylamino)-N-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}naphthalen-2-yl 2-methylbenzoate](/img/structure/B2784422.png)

![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide](/img/structure/B2784428.png)

![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B2784431.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2784434.png)

![2-[3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2784436.png)


![Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B2784441.png)
![4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2784442.png)
![4-Chloro-2-{[(4-methylphenyl)sulfonyl]methyl}aniline](/img/structure/B2784445.png)
